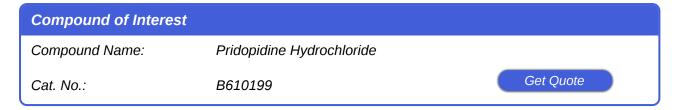


# Application Notes and Protocols: Western Blot Analysis of BDNF Expression Following Pridopidine Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Pridopidine is an investigational small molecule drug under development for neurodegenerative disorders such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1] Its primary mechanism of action involves functioning as a selective and potent agonist of the Sigma-1 Receptor (S1R).[1][2] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that regulates key cellular pathways crucial for neuronal health and survival.[1][3] Activation of S1R by pridopidine has been shown to exert neuroprotective effects, in part by upregulating the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[4][5] BDNF is a critical neurotrophin involved in neuronal survival, plasticity, and function, and its diminished levels are implicated in the pathology of several neurodegenerative diseases.[3][6]

These application notes provide a detailed protocol for performing Western blot analysis to quantify changes in BDNF protein expression in response to pridopidine treatment.

# Pridopidine's Mechanism of Action on BDNF Expression

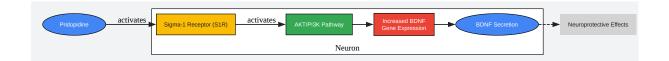


## Methodological & Application

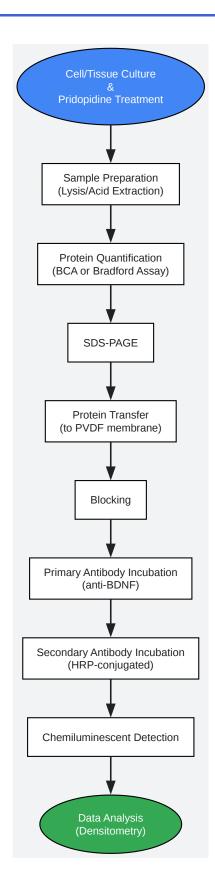
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Pridopidine's effect on BDNF is primarily mediated through its activation of the Sigma-1 Receptor (S1R).[4][7] This interaction triggers a cascade of downstream signaling events that ultimately lead to increased BDNF expression and secretion. The proposed signaling pathway involves the activation of the AKT/PI3K pathway, which is known to promote neuronal survival and plasticity.[4][7] Furthermore, pridopidine has been shown to rescue the trafficking of BDNF and its receptor, TrkB, which is impaired in conditions like Huntington's disease, leading to enhanced neurotrophin signaling at the synapse.[3][8] The S1R-mediated increase in BDNF is a key component of pridopidine's neuroprotective effects.[4]









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